molecular formula C23H44N6O5 B13834722 tert-butyl (S)-1-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylcarbamate

tert-butyl (S)-1-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylcarbamate

Cat. No.: B13834722
M. Wt: 484.6 g/mol
InChI Key: DBKWAMISRGINGJ-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Boc-Deacetylleupeptin, also known as Nα-t-Boc-Leu-Leu-Arg-al, is a synthetic peptide derivative. It is a modified form of leupeptin, a naturally occurring protease inhibitor. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Boc-Deacetylleupeptin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The Boc group is introduced to protect the amino groups during the synthesis process. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of alpha-Boc-Deacetylleupeptin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of robust resins and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alpha-Boc-Deacetylleupeptin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

Molecular Formula

C23H44N6O5

Molecular Weight

484.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26)/t16-,17-,18-/m0/s1

InChI Key

DBKWAMISRGINGJ-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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